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molecular formula C9H9ClO B2618653 4-Chloro-2,6-dimethylbenzaldehyde CAS No. 6045-90-5

4-Chloro-2,6-dimethylbenzaldehyde

Cat. No. B2618653
M. Wt: 168.62
InChI Key: GRVCMDLDRVEOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06372743B1

Procedure details

Dissolve 4-chloro-2,6-dimethyl benzaldehyde (5.0 g, 168.64 g/mol) in 100 mL dry methanol. Cool to 0° C. while stirring under N2. Portionwise add powdered NaBH4 (0.76g, 37.85 g/mol) over 5 minutes. Stir at 0° C. for 2 hours, monitoring by TLC until aldehyde consumed, then evaporate to a yellow oil. Add H2O (50 mL) and bring to pH. 7.0 by addition of saturated NH4Cl. Extract the neutral aqueous layer with CH2Cl2 (3×75 mL) and dry the pooled organic layers over Na2SO4. Filter and concentrate to a yellow oil. Flush through a pad of silica to remove baseline material, then evaporate to a yellow solid (3.0 g) which can be used without further purification. LCMS=171.6 (MH+), 169.6 (M−)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.76 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([CH3:10])[C:5]([CH:6]=[O:7])=[C:4]([CH3:11])[CH:3]=1.[BH4-].[Na+]>CO>[Cl:1][C:2]1[CH:3]=[C:4]([CH3:11])[C:5]([CH2:6][OH:7])=[C:8]([CH3:10])[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC(=C(C=O)C(=C1)C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.76 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir at 0° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
monitoring by TLC until aldehyde consumed
CUSTOM
Type
CUSTOM
Details
evaporate to a yellow oil
ADDITION
Type
ADDITION
Details
7.0 by addition of saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
Extract the neutral aqueous layer with CH2Cl2 (3×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the pooled organic layers over Na2SO4
FILTRATION
Type
FILTRATION
Details
Filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to a yellow oil
CUSTOM
Type
CUSTOM
Details
Flush through a pad of silica
CUSTOM
Type
CUSTOM
Details
to remove baseline material
CUSTOM
Type
CUSTOM
Details
evaporate to a yellow solid (3.0 g) which
CUSTOM
Type
CUSTOM
Details
can be used without further purification

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=C(CO)C(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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